molecular formula C14H18N2 B14586002 1-[2-(2-Methylphenyl)butyl]-1H-imidazole CAS No. 61022-33-1

1-[2-(2-Methylphenyl)butyl]-1H-imidazole

Cat. No.: B14586002
CAS No.: 61022-33-1
M. Wt: 214.31 g/mol
InChI Key: DWHCBMNFWDZFGP-UHFFFAOYSA-N
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Description

1-[2-(2-Methylphenyl)butyl]-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a 2-methylphenyl group attached to a butyl chain, which is further connected to the imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methylphenyl)butyl]-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method can be used to synthesize imidazoles . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic processes are common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methylphenyl)butyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(2-Methylphenyl)butyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various materials and chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methylphenyl)butyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenylimidazole
  • 2-Methylimidazole
  • 4,5-Diphenylimidazole

Uniqueness

1-[2-(2-Methylphenyl)butyl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

CAS No.

61022-33-1

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-[2-(2-methylphenyl)butyl]imidazole

InChI

InChI=1S/C14H18N2/c1-3-13(10-16-9-8-15-11-16)14-7-5-4-6-12(14)2/h4-9,11,13H,3,10H2,1-2H3

InChI Key

DWHCBMNFWDZFGP-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C=CN=C1)C2=CC=CC=C2C

Origin of Product

United States

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